3-Ethylpentan-3-amine
Description
Significance of Tertiary Amine Motifs in Chemical Science
Tertiary amines are characterized by a nitrogen atom bonded to three alkyl or aryl groups. fiveable.me This structural feature imparts distinct chemical properties, including heightened nucleophilicity and basicity compared to primary and secondary amines, due to the electron-donating effects of the alkyl groups. fiveable.mefiveable.me These characteristics make tertiary amines valuable as catalysts, intermediates in organic synthesis, and functional motifs in biologically active molecules. fiveable.meamerigoscientific.com Their applications are widespread, found in products ranging from household cleaners and personal care items to specialized industrial chemicals for water treatment and oil fields. alliedmarketresearch.com
3-Ethylpentan-3-amine is classified as a tertiary aliphatic amine. smolecule.com The term "aliphatic" indicates that the nitrogen atom is bonded to alkyl groups, which are linear or branched carbon chains, and not to an aromatic ring. vaia.com The structure of this compound features a central nitrogen atom attached to three ethyl groups, which can also be viewed as a pentane (B18724) backbone with an amine group and an ethyl group at the third carbon position. smolecule.comnih.gov
The systematic IUPAC name for this compound is this compound. nih.gov It is also known by synonyms such as 3-amino-3-ethylpentane and triethyl carbinamine. nih.govchemspider.com The hydrochloride salt form, this compound hydrochloride, is another common variant. smolecule.comsigmaaldrich.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 1571-51-3 chemspider.com |
| Molecular Formula | C₇H₁₇N nih.gov |
| Molecular Weight | 115.22 g/mol nih.gov |
| SMILES | CCC(CC)(CC)N nih.gov |
| InChI Key | JLEIRAYWBMNMKU-UHFFFAOYSA-N nih.gov |
Branched aliphatic amines, such as this compound, hold a significant position in organic chemistry. The branching near the nitrogen atom introduces steric hindrance, which can influence the molecule's reactivity and selectivity in chemical reactions. fiveable.me This steric bulk can be strategically utilized to control the outcome of synthetic transformations.
These amines are crucial building blocks for more complex molecules, including pharmaceuticals and agrochemicals. amerigoscientific.comsmolecule.com Their versatile reactivity allows them to participate in a wide range of chemical transformations. evitachem.com The development of efficient methods for synthesizing structurally complex aliphatic amines from simple, readily available starting materials is an active area of research in modern synthetic organic chemistry. acs.org
Historical Context of Tertiary Amine Research and its Relevance to this compound
The synthesis of tertiary amines has evolved significantly over time. Early methods, such as the Hofmann alkylation first reported in 1850, often resulted in mixtures of primary, secondary, and tertiary amines. smolecule.comacs.org The mid-20th century saw advancements in techniques like alkylation and reductive amination, which provided more control over the synthesis of tertiary amines. smolecule.com The development of selective catalysts in the 1970s and 1980s was a major breakthrough, enabling the more controlled and efficient synthesis of branched tertiary amines. smolecule.com This progress was largely driven by the industrial demand for these compounds in various applications. alliedmarketresearch.comsmolecule.com More recent research has focused on developing novel catalytic systems, including those based on transition metals like palladium, to facilitate the synthesis of complex amines. illinois.eduacs.org
Scope and Research Objectives Pertaining to this compound
Given the importance of branched tertiary amines, research into specific examples like this compound is valuable. The primary objectives of studying this compound include:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce this compound and its derivatives with high purity and yield. This also involves thorough characterization of its physical and chemical properties.
Reactivity Studies: Investigating the reactivity of this compound in various chemical reactions to understand the influence of its branched structure on its chemical behavior. evitachem.com This includes its use as a nucleophile and a base in organic transformations. fiveable.meevitachem.com
Catalytic Applications: Exploring the potential of this compound and its derivatives as ligands for metal catalysts or as organocatalysts themselves. For instance, its hydrochloride salt is a precursor to privileged alkyl N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com
Materials Science: Investigating the potential use of this amine in the development of new materials, such as in the formulation of epoxy resins or as a component in complex chemical structures. alliedmarketresearch.com
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpentan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEIRAYWBMNMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902527 | |
| Record name | NoName_3040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 3 Ethylpentan 3 Amine
Fundamental Reactivity Principles of Tertiary Amines
As a tertiary amine, 3-Ethylpentan-3-amine's reactivity is primarily dictated by the lone pair of electrons on its central nitrogen atom. This lone pair makes the molecule both a base and a nucleophile. The specific behavior of this compound is a balance between the electronic effects of the three ethyl groups attached to the nitrogen and the steric hindrance they create.
Basicity and Protonation Equilibria of this compound
The basicity of an amine refers to its ability to accept a proton (H⁺). Amines are basic due to the available lone pair of electrons on the nitrogen atom. pressbooks.pub The basicity of amines is commonly compared using the pKa of their conjugate acids (the corresponding ammonium (B1175870) ion, R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base. masterorganicchemistry.com
The basicity is influenced by the inductive effect of the alkyl groups. The three ethyl groups in this compound are electron-donating, pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for bonding with a proton, thus increasing the amine's basicity compared to ammonia (B1221849) or primary and secondary amines. vedantu.com
The protonation equilibrium for this compound in the presence of an acid (HA) can be represented as follows:
(CH₃CH₂)₃N + HA ⇌ (CH₃CH₂)₃NH⁺ + A⁻
In an aqueous solution, the amine will exist in equilibrium with its protonated form, the 3-ethylpentan-3-ammonium ion. At a neutral pH of 7, which is significantly more acidic than the pKa of the conjugate acid, the ammonium ion form will predominate. pressbooks.pub
Nucleophilicity of the Nitrogen Atom in this compound
Nucleophilicity refers to the ability of a substance to donate its electron pair to an electrophile (an atom other than a proton). masterorganicchemistry.com Like basicity, the nucleophilicity of this compound originates from the lone pair on the nitrogen atom. Generally, for a series of similar nucleophiles, nucleophilicity correlates with basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com
The electron-donating ethyl groups increase the electron density on the nitrogen of this compound, enhancing its nucleophilicity. In non-aqueous solvents like acetonitrile (B52724), tertiary amines can be one to two orders of magnitude more nucleophilic than comparable secondary amines. masterorganicchemistry.com However, nucleophilicity is far more sensitive to steric hindrance than basicity. masterorganicchemistry.com While the electrophile for basicity is a small proton (H⁺), electrophiles in nucleophilic reactions are typically larger atoms, making the reaction more susceptible to steric crowding around the nucleophilic center. masterorganicchemistry.com
For this compound, the three ethyl groups create significant steric bulk around the nitrogen atom. This can hinder its ability to attack sterically crowded electrophiles. Therefore, while it is a potent nucleophile towards unhindered electrophiles, its reactivity can decrease dramatically with bulkier reaction partners. masterorganicchemistry.comresearchgate.net
Steric and Electronic Effects on Reactivity (e.g., role of ethyl groups)
The reactivity of this compound is a direct consequence of the interplay between electronic and steric effects imparted by its three ethyl groups.
Electronic Effects:
Inductive Effect (+I): Each ethyl group exerts a positive inductive effect, donating electron density to the central nitrogen atom. This effect has two primary consequences:
It increases the basicity of the amine by making the nitrogen lone pair more available to accept a proton. youtube.com
It enhances the intrinsic nucleophilicity of the nitrogen atom. fiveable.me
Steric Effects:
Steric Hindrance: The three ethyl groups are bulky and physically obstruct the space around the nitrogen atom. youtube.com This steric hindrance has a profound impact on its reactivity:
It can lower the basicity in solution compared to what would be expected from electronic effects alone, as bulky alkyl groups can impede the solvation of the resulting ammonium cation. masterorganicchemistry.com
It significantly reduces the amine's nucleophilicity, especially in Sₙ2 reactions involving secondary or tertiary alkyl halides. The bulky groups make it difficult for the nitrogen to approach the electrophilic carbon center. masterorganicchemistry.comresearchgate.net
This combination of high basicity and sterically hindered nucleophilicity makes this compound potentially useful as a non-nucleophilic base in certain organic reactions, similar to N,N-Diisopropylethylamine (DIPEA or Hünig's base). xgchemicals.comwikipedia.orgchemeurope.com Such bases are capable of deprotonating acidic compounds without engaging in competing nucleophilic side reactions. wikipedia.org
| Effect | Contributing Group | Impact on Basicity | Impact on Nucleophilicity |
|---|---|---|---|
| Electronic (+I) | Three Ethyl Groups | Increase | Increase |
| Steric Hindrance | Three Ethyl Groups | Decrease (due to solvation effects) | Significant Decrease |
Specific Reaction Pathways Involving this compound
Role in Acid-Base Catalysis in Organic Reactions
Due to its strong basicity and significant steric hindrance, this compound can function as a non-nucleophilic base in a variety of organic reactions. wikipedia.org In this role, it acts as a "proton scavenger," neutralizing acidic byproducts generated during a reaction without interfering with the main transformation through unwanted nucleophilic attack. chemicalbook.com
For instance, in reactions that produce strong acids like HCl or HBr (e.g., acylation of alcohols with acid chlorides), a base is often added to neutralize the acid and drive the reaction to completion. A sterically hindered base like this compound is ideal for this purpose because its bulky nature prevents it from competing with the primary nucleophile (the alcohol, in this case). chemicalbook.comlibretexts.org
The mechanism of its action in acid-base catalysis involves the amine's lone pair abstracting a proton from an acidic species in the reaction mixture, forming the protonated 3-ethylpentan-3-ammonium salt. This prevents the buildup of acid that could otherwise lead to side reactions or decomposition of starting materials or products. Its use is analogous to other hindered bases like N,N-Diisopropylethylamine (Hünig's base). wikipedia.orgchemeurope.comchemicalbook.com
| Role | Governing Property | Favored By | Example Reaction |
|---|---|---|---|
| Base | Basicity (pKa of conjugate acid ~10.75) | Electron-donating ethyl groups | Neutralizing HCl in an acylation reaction |
| Nucleophile | Nucleophilicity | Electron-donating ethyl groups; hindered by steric bulk | Quaternization with methyl iodide (unhindered electrophile) |
Oxidation Reactions of this compound (e.g., to N-oxides)
As a tertiary aliphatic amine, this compound is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide, this compound N-oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom, resulting in a highly polar molecule. researchgate.net The synthesis of tertiary amine N-oxides is a well-established area of organic chemistry, with numerous reagents and catalytic systems developed for this purpose. thieme-connect.deresearchgate.net
Common oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and Caro's acid. researchgate.net Industrially and in academic research, hydrogen peroxide is a frequently used reagent for the oxidation of tertiary amines. researchgate.net The reaction rate can be significantly influenced by the solvent system. For instance, the oxidation of tertiary amines by aqueous hydrogen peroxide is markedly accelerated in the presence of acetonitrile. rsc.orgresearchgate.net
Catalytic systems offer environmentally favorable alternatives, often utilizing molecular oxygen as the ultimate oxidant. asianpubs.org Catalysts based on transition metals such as ruthenium, cobalt, and flavins have proven effective in promoting the N-oxidation of a variety of tertiary amines in high yields. asianpubs.org For example, ruthenium trichloride (B1173362) can catalyze the oxidation with molecular oxygen, providing near-quantitative yields for compounds like triethylamine (B128534). asianpubs.org
The table below summarizes various methods applicable to the N-oxidation of tertiary amines like this compound, based on established research. researchgate.netasianpubs.org
| Oxidation Method | Oxidant | Catalyst / Reagent | Typical Conditions | Yields (for analogous amines) | Reference |
| Hydrogen Peroxide Oxidation | H₂O₂ | None | Aqueous solution | Moderate to High | researchgate.net |
| Acetonitrile-Assisted Oxidation | H₂O₂ | Acetonitrile | 20-40 °C | High | rsc.orgresearchgate.net |
| Peroxy Acid Oxidation | m-CPBA | None | Aprotic solvent (e.g., CH₂Cl₂) | High | researchgate.net |
| Ruthenium-Catalyzed Oxidation | O₂ | RuCl₃ | Varies | 90-98% | asianpubs.org |
| Cobalt-Catalyzed Aerobic Oxidation | O₂ | Cobalt(II) Schiff base complex | Room Temperature | ~Quantitative | asianpubs.org |
| Flavin-Catalyzed Oxidation | H₂O₂ | Flavin catalyst | Room Temperature, MeOH | High | asianpubs.org |
Reactions with Carbonyl Compounds (Absence of Alpha-Hydrogens)
The reactivity of amines with carbonyl compounds such as aldehydes and ketones is a cornerstone of organic synthesis, typically leading to the formation of imines (from primary amines) or enamines (from secondary amines). However, tertiary amines exhibit distinct behavior, which is further specified by their structure.
This compound is a tertiary amine that lacks α-hydrogens (hydrogen atoms on the carbon atoms adjacent to the nitrogen). This structural feature is critical in dictating its reactivity with carbonyl compounds. The initial step of the reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This is often followed by proton transfer to form a carbinolamine intermediate. For primary and secondary amines, the reaction proceeds via elimination of water to form a C=N (imine) or C=C-N (enamine) bond. This elimination step requires the removal of a proton from the nitrogen atom.
In the case of a tertiary amine like this compound, the nitrogen atom bears no hydrogen atoms. youtube.com Consequently, after the initial formation of the unstable zwitterionic or carbinolamine-like intermediate, the reaction cannot proceed through the typical dehydration pathway to form a stable product like an iminium salt or enamine. iucr.org Because there is no hydrogen on the nitrogen to eliminate, the intermediate readily reverts to the starting materials. Therefore, this compound does not form stable condensation products with carbonyl compounds under standard conditions. youtube.comiucr.org
Participation in Complexation and Ligand Chemistry (e.g., with metal ions)
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to function as a Lewis base or a ligand in coordination chemistry. youtube.com It can donate this electron pair to a metal center to form a coordinate covalent bond, resulting in a metal complex. youtube.com As it has one donor site (the nitrogen atom), it is classified as a monodentate ligand.
The coordination ability of this compound is significantly influenced by steric factors. The presence of three ethyl groups surrounding the tertiary nitrogen center creates considerable steric hindrance. This bulkiness can affect the stability and geometry of the resulting metal complexes, favoring coordination with metal ions that can accommodate sterically demanding ligands or leading to lower coordination numbers.
Despite steric challenges, even highly hindered amines and their derivatives are known to coordinate to metal centers. For example, a sterically hindered tertiary amine oxide derived from a tetracyclic system has been shown to coordinate in a monodentate fashion to a zinc(II) ion. iucr.org This indicates that the lone pair on the nitrogen (or the oxygen in an N-oxide) remains accessible for bonding. Amines can react with metal aqua ions, such as the hexaaquacopper(II) ion, often leading to ligand substitution reactions where the amine molecules replace the water ligands. youtube.com The significant steric bulk of this compound would likely influence the kinetics and thermodynamics of such ligand exchange processes.
Mechanistic Studies of this compound Transformations
While specific mechanistic studies focusing exclusively on this compound are not extensively documented, its reactions can be understood through established mechanisms for sterically hindered tertiary amines.
Kinetic Investigations of Key Reactions
Kinetic studies of the reactions of tertiary amines provide insight into reaction rates and the factors that influence them. A key reaction of this compound is its oxidation to the corresponding N-oxide. Investigations into the oxidation of analogous tertiary amines by hydrogen peroxide have shown that the reaction kinetics are highly dependent on the solvent. rsc.orgresearchgate.net
The rate of oxidation by aqueous H₂O₂ is significantly increased by the presence of acetonitrile. rsc.org Kinetic analysis of this assisted oxidation reveals a low enthalpy of activation but a more negative entropy of activation compared to the non-assisted reaction. rsc.orgresearchgate.net This suggests the involvement of a highly ordered transition state. rsc.orgresearchgate.net The reaction is believed to proceed through a more reactive intermediate, presumed to be peroxyacetimidic acid, formed from the reaction of hydrogen peroxide and acetonitrile. rsc.org
Steric hindrance, a prominent feature of this compound, generally leads to slower reaction rates compared to less hindered amines due to the difficulty of reactants approaching the nitrogen center. For instance, in one-electron oxidation processes, the kinetic stability of the resulting amine radical cation can be influenced by the amine's structure.
| Reaction | Kinetic Feature | Influencing Factors | Implication for this compound |
| N-Oxidation by H₂O₂ | Rate acceleration in MeCN | Formation of reactive intermediate (peroxyacetimidic acid) | The oxidation rate can be controlled by solvent choice. |
| N-Oxidation by H₂O₂ | Low ΔH‡, Negative ΔS‡ (in MeCN) | Highly ordered transition state | Suggests a structured and constrained pathway to the N-oxide. |
| General Reactivity | Steric Hindrance Effects | Bulky ethyl groups impede nucleophilic attack | Reaction rates are expected to be lower than for less hindered tertiary amines. |
Elucidation of Intermediates and Transition States
The transformations of this compound proceed through various intermediates and transition states.
Oxidation Reactions: The oxidation of tertiary amines can proceed through different mechanistic pathways depending on the oxidant. One-electron oxidation, for instance by photolytically formed sulfate (B86663) radicals or via electrochemical methods, generates a tertiary amine radical cation as a key intermediate. nih.gov The stability of this radical cation is dependent on the amine's structure.
In the two-electron oxidation to an N-oxide with peroxides, the reaction is thought to be a nucleophilic attack of the amine on the electrophilic oxygen of the oxidant. Computational studies on the oxidation of other amines support a polar nucleophilic mechanism. nih.gov As indicated by kinetic data for acetonitrile-assisted oxidation, the reaction proceeds via a highly ordered transition state. rsc.orgresearchgate.net This implies a well-defined geometric arrangement of the amine, the oxidant (or the activated intermediate), and solvent molecules during the oxygen transfer step.
Complexation Reactions: The formation of metal complexes involves the amine acting as a nucleophile. The intermediate stage can be viewed as an encounter complex, which then proceeds through a transition state where the N-metal bond is partially formed. The steric bulk of this compound would raise the energy of this transition state, affecting the rate of complex formation.
Advanced Spectroscopic and Analytical Characterization of 3 Ethylpentan 3 Amine
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides the fundamental framework for confirming the molecular structure of 3-Ethylpentan-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The molecule's symmetry simplifies its spectra significantly.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments. Due to the structural equivalence of the three ethyl groups, their signals will be integrated in a 9:6 ratio, with a separate, smaller signal for the amine protons.
A triplet corresponding to the nine protons of the three methyl (-CH₃) groups.
A quartet corresponding to the six protons of the three methylene (B1212753) (-CH₂) groups.
A broad singlet for the two protons of the primary amine (-NH₂) group; its chemical shift can be variable and it may not show coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is simplified by the molecule's symmetry, showing only three signals for the seven carbon atoms. masterorganicchemistry.com
One signal for the three equivalent methyl (-CH₃) carbons.
One signal for the three equivalent methylene (-CH₂) carbons.
One signal for the central quaternary carbon (C-NH₂) atom. docbrown.infodocbrown.info
While specific experimental data is not widely published, a Certificate of Analysis for the hydrochloride salt of this compound confirms that its ¹H and ¹³C NMR spectra conform to the expected structure. sigmaaldrich.cn
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~ 0.8-1.0 | Triplet | 9H | -CH₃ |
| ¹H | ~ 1.2-1.5 | Quartet | 6H | -CH₂- |
| ¹H | ~ 1.1-2.0 (variable) | Broad Singlet | 2H | -NH₂ |
| ¹³C | ~ 10-15 | - | - | -CH₃ |
| ¹³C | ~ 25-35 | - | - | -CH₂- |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl groups. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the 1D spectra.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in the molecule. As a primary aliphatic amine, this compound is expected to exhibit several characteristic absorption bands. orgchemboulder.com
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comwpmucdn.com
C-H Stretching: Strong absorptions between 3000 and 2850 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the ethyl groups. docbrown.inforesearchgate.net
N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ region due to the N-H bending vibration of the primary amine group. orgchemboulder.com
C-H Bending: Bending vibrations for the -CH₂- and -CH₃ groups appear in the 1470-1370 cm⁻¹ range. docbrown.info
C-N Stretching: A weak to medium band for the aliphatic C-N stretch is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com
N-H Wagging: A broad, strong band may be observed between 910-665 cm⁻¹ from the out-of-plane N-H wagging motion. orgchemboulder.com
Table 2: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Medium |
| 3000-2850 | C-H Stretch (aliphatic) | Strong |
| 1650-1580 | N-H Bend (primary amine) | Medium-Strong |
| 1470-1370 | C-H Bend (aliphatic) | Medium |
| 1250-1020 | C-N Stretch (aliphatic) | Weak-Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 115.22 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would appear at an m/z of 115.
The fragmentation pattern is dictated by the stability of the resulting carbocations. A primary fragmentation pathway for amines is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).
Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃, mass 29) would lead to a prominent peak at m/z 86. This fragment, [C₅H₁₂N]⁺, is stabilized by the nitrogen atom and is often the base peak in the spectrum of similar amines.
Other fragment ions corresponding to the loss of smaller alkyl groups (e.g., C₂H₄ via rearrangement) are also possible. The fragmentation of the parent alkane, 3-ethylpentane, shows a base peak at m/z 43, corresponding to a propyl fragment, which may also be observed here. docbrown.info
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision (typically below 5 ppm error), which in turn enables the unambiguous determination of the elemental composition. The calculated monoisotopic mass of C₇H₁₇N is 115.1361 Da. nih.gov
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying it in various matrices.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound.
Purity Analysis (GC-FID): When injected into a GC system equipped with a Flame Ionization Detector (FID), the purity of a sample can be determined. The compound will elute as a single peak with a characteristic retention time on a given column and under specific temperature programming. The peak area is proportional to the concentration, allowing for quantification.
Identification (GC-MS): Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. ebi.ac.uk As the compound elutes from the GC column, it is introduced into the MS, which provides its mass spectrum. This allows for positive identification by matching the obtained spectrum with a library spectrum or by interpreting the fragmentation pattern as described in section 4.1.3. This technique is crucial for confirming the presence of the compound in complex mixtures. The selection of the GC column is important; polar columns are often used for analyzing amines to achieve better peak shape and resolution.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. When coupled with a mass spectrometer (MS), it provides powerful analytical capabilities by combining the separation power of HPLC with the mass analysis capabilities of MS, allowing for the determination of molecular weights and structural information.
Research Findings:
The analysis of short-chain, polar alkylamines like this compound presents a challenge for traditional reversed-phase (RP) HPLC methods. Due to their high polarity and minimal hydrophobicity, these amines exhibit poor retention on standard C8 or C18 columns. sielc.com To overcome this, mixed-mode chromatography, which utilizes stationary phases with both hydrophobic and ion-exchange properties, is often employed. For instance, a Primesep 200 column, which has cation-exchange capabilities, can effectively retain and separate tertiary amines based on subtle differences in their hydrophobicity and basicity. sielc.com
Alternatively, a reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can be used. sielc.com For a structurally related compound, 3-Ethylpent-1-yn-3-amine, a successful separation was achieved using a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general analysis, phosphoric acid can be used; however, for compatibility with mass spectrometry, a volatile acid like formic acid or acetic acid is required. sielc.com Buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are also suitable for LC/MS applications. sielc.com
Detection can be achieved using various methods. While UV detection is common, many simple alkylamines lack a strong chromophore, making detection difficult. In these cases, an Evaporative Light Scattering Detector (ELSD) or, more powerfully, a mass spectrometer is preferred. sielc.com HPLC-MS, particularly with electrospray ionization (ESI) in positive ion mode, is highly sensitive for amine analysis. The system's pH is typically maintained under acidic conditions to ensure the amine is protonated (R₃NH⁺), facilitating its detection by the mass spectrometer. The mass analyzer can then be used to confirm the molecular weight of the parent ion and to perform fragmentation analysis (MS/MS) for structural confirmation.
Table 1: Example HPLC/HPLC-MS Method Parameters for this compound Analysis
| Parameter | Setting | Rationale/Reference |
| HPLC System | Agilent 1200 Series or equivalent | Standard analytical instrumentation. |
| Column | Primesep 200 (4.6 x 150 mm, 5 µm) | Mixed-mode column suitable for retaining polar tertiary amines. sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Volatile modifier for MS compatibility. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. sielc.com |
| Gradient | 5% B to 70% B over 15 minutes | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 5 µL | Standard injection volume. |
| MS Detector | ESI-MS/MS (Triple Quadrupole) | High sensitivity and selectivity for amines. researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines readily form positive ions. |
| Expected [M+H]⁺ | m/z 116.14 | Calculated for C₇H₁₇N + H⁺. nih.gov |
Advanced Structural Characterization (Solid State and Solution)
Beyond chromatographic analysis, understanding the three-dimensional arrangement of molecules in both solid and solution states is critical. Techniques like X-ray diffraction provide definitive structural information for crystalline solids, while electron microscopy offers insights into the morphology and topography of materials.
X-ray Diffraction (XRD) for Crystalline Forms of this compound Salts
Research Findings:
While a specific, publicly available crystal structure for this compound hydrochloride was not found in the searched literature, the methodology for its characterization is well-established. The salt, which is a powder, would be analyzed using powder X-ray diffraction (PXRD). sigmaaldrich.combiosynth.com The PXRD pattern is a unique "fingerprint" for a specific crystalline solid. The analysis would be performed using a diffractometer with a standard radiation source, such as Cu Kα (λ ≈ 1.54 Å). frontiersin.orgicm.edu.pl The resulting diffractogram plots diffraction intensity against the diffraction angle (2θ) and is characterized by a series of peaks at specific 2θ values, which correspond to the crystallographic planes in the structure (Miller indices).
For analogous compounds, such as other amine hydrochlorides, XRD analysis reveals key structural features. For example, crystallographic studies of 1-amino-3-methylpentan-2-one hydrochloride predict a monoclinic crystal system stabilized by intermolecular hydrogen bonds between the protonated amine group (NH₃⁺) and the chloride ion (Cl⁻). Similar interactions would be expected to define the crystal lattice of this compound hydrochloride. The analysis can distinguish between different crystalline forms (polymorphs) or determine if a sample is amorphous, as demonstrated in studies where crystalline pyrylium (B1242799) salts become amorphous upon reaction with amines. acs.org
Table 2: Representative Data from a Powder XRD Analysis of a Crystalline Amine Salt
| Parameter | Description | Example Value |
| Instrument | Powder X-ray Diffractometer | Rigaku D/max 2500PC or equivalent. frontiersin.org |
| Radiation Source | Cu Kα (λ = 1.54178 Å) | Standard for organic materials. frontiersin.org |
| Voltage/Current | 40 kV / 150 mA | Typical operating parameters. frontiersin.org |
| Scan Range (2θ) | 5° - 50° | Common range to capture key diffraction peaks. |
| Characteristic Peaks | Positions of highest intensity peaks | e.g., 12.7°, 14.1°, 18.6°, 20.0°, 21.1° |
| Crystal System | Deduced from peak positions | e.g., Monoclinic, Orthorhombic. |
Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Studies
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the micromorphology and structure of materials at high magnification. SEM provides detailed images of the surface topography, while TEM allows for the visualization of the internal structure of thin samples.
Research Findings:
For a powdered sample like this compound hydrochloride, SEM is an ideal tool for characterizing particle size, shape, and surface texture. sigmaaldrich.com Proper sample preparation is critical for obtaining high-quality images. thermofisher.com A common method involves dispersing a small amount of the powder onto an SEM stub covered with conductive double-sided carbon tape. nanoscience.comyoutube.com Any excess, loosely bound powder must be removed, often with a jet of compressed air, to prevent contamination of the microscope's vacuum chamber. youtube.com Since amine salts are typically non-conductive, the sample must be coated with a thin layer of a conductive material, such as gold (Au) or a platinum/palladium (Pt/Pd) alloy, via sputter coating. vaccoat.com This coating prevents the buildup of electrostatic charge on the sample surface from the electron beam, which would otherwise cause imaging artifacts. youtube.com
SEM analysis would reveal the morphology of the crystalline powder—whether the particles are uniform, agglomerated, or have distinct shapes (e.g., needles, plates). researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample surface, confirming the presence of Carbon, Nitrogen, and Chlorine. icm.edu.pl
TEM analysis would require further sample preparation, such as dispersing the nanoparticles in a solvent, sonicating the suspension, and depositing a droplet onto a TEM grid (e.g., a carbon-coated copper grid). smujo.id This technique could reveal the presence of nanoscale features or confirm the crystallinity of individual particles through selected area electron diffraction (SAED), which produces diffraction patterns similar to XRD but from a microscopic region. acs.org
Table 3: Typical SEM Sample Preparation and Analysis Parameters
| Parameter | Procedure/Setting | Rationale/Reference |
| Sample Mounting | Dispersal on carbon tape on an aluminum stub. | Standard method for powders. thermofisher.comyoutube.com |
| Excess Removal | Gentle tapping and use of compressed air. | Prevents vacuum contamination and ensures a monolayer. youtube.com |
| Coating | Sputter coating with Au or Pt/Pd (~10 nm thickness). | To make the non-conductive sample conductive for imaging. vaccoat.com |
| Instrument | Field Emission Scanning Electron Microscope (FESEM) | Provides high-resolution imaging. researchgate.net |
| Accelerating Voltage | 3 - 10 kV | Lower voltage is often used to reduce beam damage on organic samples. |
| Working Distance | 5 - 15 mm | Optimized to balance resolution and depth of field. |
| Imaging Mode | Secondary Electron (SE) | Provides detailed surface topographical information. researchgate.net |
Computational and Theoretical Investigations of 3 Ethylpentan 3 Amine
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying molecules of the size of 3-ethylpentan-3-amine.
The electronic structure of this compound dictates its fundamental chemical properties. DFT calculations can be used to determine the distribution of electrons within the molecule and to visualize the molecular orbitals. Key aspects of the electronic structure that can be analyzed include:
Electron Density: This reveals the regions of high and low electron concentration, indicating the locations of covalent bonds and the lone pair of electrons on the nitrogen atom.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the lone pair on the nitrogen atom, making it the primary site for electrophilic attack. The LUMO, on the other hand, indicates the region where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. For tertiary amines, the HOMO is predominantly localized on the nitrogen atom, signifying its nucleophilic character.
DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, are commonly employed for such analyses. nih.gov For analogous tertiary amines, the HOMO energy is typically in the range of -6.0 to -7.0 eV, while the LUMO energy is significantly higher, often above 0 eV.
The ethyl groups in this compound can rotate around the C-C and C-N single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and to determine the energy differences between them.
DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angles of the ethyl groups. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between conformers.
For sterically hindered amines, the most stable conformation is typically one that minimizes the steric repulsion between the bulky alkyl groups. upenn.edu In the case of this compound, this would likely involve a staggered arrangement of the ethyl groups to maximize the distance between them. The relative energies of different conformers can provide insights into the flexibility of the molecule and the populations of each conformer at a given temperature.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Staggered-Staggered | 0.00 | 75 |
| Staggered-Eclipsed | 1.20 | 20 |
| Eclipsed-Eclipsed | 3.50 | 5 |
Note: This is an illustrative table based on typical energy differences for alkyl group rotations.
DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting ¹³C and ¹H NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with good accuracy. nih.gov For this compound, DFT could predict the distinct chemical shifts for the different carbon and hydrogen atoms in the ethyl and pentyl moieties.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C (central) | 55-65 | N/A |
| CH₂ (ethyl) | 25-35 | 2.4-2.6 |
| CH₃ (ethyl) | 8-12 | 0.8-1.0 |
Note: These are estimated ranges based on calculations for similar tertiary amines.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. q-chem.com This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). q-chem.com The calculated frequencies can help in assigning the vibrational modes observed in an experimental IR spectrum, such as the C-H stretching and bending modes, and the C-N stretching mode.
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving amines. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. nih.gov
For reactions involving this compound, such as nucleophilic substitution or elimination reactions, DFT can be used to:
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is related to the reaction rate.
Characterize Transition State Structures: The geometry of the transition state provides crucial information about the mechanism of bond breaking and bond formation. unl.edu For example, in an Sₙ2 reaction where the amine acts as a nucleophile, the transition state would show the partial formation of a new bond and the partial breaking of an existing bond.
Investigate Reaction Pathways: DFT can be used to compare the energetics of different possible reaction pathways to determine the most likely mechanism. rsc.org
Molecular Dynamics (MD) Simulations
While quantum mechanical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or in a mixture with other molecules. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time. researchgate.net
MD simulations are particularly well-suited for studying the intermolecular interactions of this compound with its environment.
Solvation: By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), MD can provide detailed information about the solvation process. This includes the structure of the solvent shell around the amine, the strength of the solute-solvent interactions, and the dynamics of the solvent molecules. Due to the nonpolar nature of the alkyl groups, this compound is expected to be poorly soluble in water but readily soluble in nonpolar organic solvents. MD simulations can quantify these interactions.
Complexation: MD simulations can also be used to study the formation of complexes between this compound and other molecules, such as metal ions or other organic species. researchgate.net These simulations can reveal the preferred binding sites, the geometry of the complex, and the binding free energy. The lone pair of electrons on the nitrogen atom of this compound makes it a potential ligand for metal ions.
By providing a dynamic picture of the molecule's behavior, MD simulations offer valuable insights into the macroscopic properties of this compound that are governed by intermolecular forces.
Dynamics of this compound in Solution and Vapor Phases
Solution Phase Dynamics:
In aqueous solutions, the dynamics of amines are largely governed by hydrogen bonding and electrostatic interactions. For a tertiary amine like this compound, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. MD simulations of various amines in water have shown that the organization of water molecules around the amine, known as the hydration shell, is crucial in determining its properties. Atomistic simulations, combining Density Functional Theory (DFT) for accurate energy calculations and classical MD for dynamic behavior, have been used to study CO2 absorption in primary and tertiary amines in aqueous environments osti.gov. These studies provide insights into ion formation, hydration shells, and volume changes upon reaction, which are fundamental aspects of the solution-phase dynamics osti.gov.
For this compound, it is expected that the bulky ethyl and pentyl groups would create significant steric hindrance, influencing the accessibility of the nitrogen's lone pair to surrounding solvent molecules. This steric effect, combined with the hydrophobic nature of the alkyl chains, would modulate its solubility and interaction with polar solvents like water. The SAFT-γ Mie group-contribution equation of state is a theoretical model that has been successfully used to represent the fluid-phase behavior of aqueous solutions of various linear, branched, and cyclic amines, accurately predicting phase equilibria researchgate.net. Such a model could be parameterized to predict the behavior of this compound in solution.
Vapor Phase Dynamics:
In the vapor phase, the dynamics of this compound would be dominated by intramolecular motions (bond vibrations, angle bending, and torsional rotations of the ethyl and pentyl groups) and intermolecular collisions. Computational chemistry methods can be employed to study the gas-phase properties of amines. For instance, quantum chemical methods have been used to investigate the gas-phase hydration of methylenimine, calculating the potential energy surfaces and reaction rate constants researchgate.net. While this study focuses on a reaction, similar computational approaches could be used to determine the conformational landscape and vibrational frequencies of this compound in the gas phase. The thermal stability and potential decomposition pathways in the vapor phase at elevated temperatures could also be explored using these methods.
The following table summarizes the computational methods that could be applied to study the dynamics of this compound and the properties that can be investigated.
| Phase | Computational Method | Investigated Properties |
| Solution | Molecular Dynamics (MD) | Hydration shell structure, diffusion coefficient, hydrogen bond dynamics, interaction energies. |
| Solution | Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms, charge transfer, polarization effects. |
| Solution | SAFT-γ Mie Equation of State | Phase equilibria (vapor-liquid, liquid-liquid), thermodynamic properties. |
| Vapor | Quantum Chemical Methods (e.g., DFT, CCSD(T)) | Molecular geometry, vibrational frequencies, conformational analysis, reaction energetics. |
| Vapor | Ab initio Molecular Dynamics (AIMD) | High-temperature dynamics, bond breaking/formation, reaction pathways. |
Quantitative Structure-Property Relationships (QSPR) and Machine Learning Applications
Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) have emerged as powerful tools for predicting the properties of chemical compounds based on their molecular structure, thereby accelerating the design and screening of new molecules with desired characteristics.
Development of Predictive Models for Chemical Properties (excluding physical properties for identification)
Predictive models for the chemical properties of amines are of significant interest in various applications, from carbon capture to catalysis. These models typically correlate molecular descriptors, which are numerical representations of a molecule's structure, with a specific property of interest.
Methodology and Descriptors:
The development of a QSPR or ML model for amines like this compound would involve several steps:
Data Collection: Gathering a dataset of diverse amine structures with experimentally measured values for the chemical property of interest (e.g., reactivity, degradation rate, catalytic activity).
Descriptor Calculation: Computing a wide range of molecular descriptors for each amine in the dataset. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies, pKa values), and 3D descriptors (e.g., molecular surface area, volume).
Model Building and Training: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), or tree-based methods like CatBoost and XGBoost to build a predictive model. acs.orgnih.govacs.orgresearchgate.net
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets.
Studies have shown that for predicting properties like the oxidative degradation rate of amines, structural features such as the type of amino group (primary, secondary, tertiary), the length of alkyl chains, and the presence of steric hindrance are crucial. For instance, tertiary amines may exhibit different degradation pathways compared to primary or secondary amines, and the presence of bulky groups, as in this compound, can influence stability. acs.orgnih.gov A study on amine degradation found that amines with tert-alkyl groups showed higher degradation rates nih.gov.
The table below outlines potential chemical properties of interest for amines and the types of molecular descriptors that could be used in predictive modeling.
| Chemical Property | Relevant Molecular Descriptors | Potential Modeling Technique |
| Oxidative Stability/Degradation Rate | Number of primary/secondary/tertiary amine groups, alkyl chain length, steric hindrance parameters, calculated pKa, dipole moment. | Multiple Linear Regression, CatBoost Machine Learning. acs.orgnih.gov |
| CO2 Absorption Capacity | Molecular weight, polar surface area, hydrogen bond donors/acceptors, COSMO-derived descriptors. | Artificial Neural Networks, XGBoost. acs.orgresearchgate.netresearchgate.net |
| Catalytic Activity (e.g., in aldol reactions) | HOMO/LUMO energies, partial atomic charges on the nitrogen atom, steric descriptors. | Random Forest, Neural Networks. |
| Nucleophilicity | Ionization potential, electron affinity, frontier molecular orbital energies. | Density Functional Theory (DFT) calculations combined with ML. |
High-Throughput Screening Design for New Amine Derivatives
A major application of predictive QSPR and ML models is in the high-throughput virtual screening of large chemical libraries. Instead of synthesizing and testing thousands of candidate molecules, these models can rapidly predict the properties of hypothetical compounds, allowing researchers to prioritize the most promising candidates for experimental investigation.
Workflow for High-Throughput Screening:
Virtual Library Generation: A large library of virtual amine derivatives can be created by systematically modifying a core scaffold, such as this compound. This could involve varying the length and branching of the alkyl chains, or introducing different functional groups.
Property Prediction: The validated QSPR/ML model is then used to predict the desired chemical property (e.g., enhanced catalytic activity, improved stability) for every molecule in the virtual library.
Candidate Prioritization: The molecules are ranked based on their predicted performance. This allows for the selection of a smaller, more manageable set of top-ranking candidates.
Experimental Validation: The prioritized candidates are then synthesized and experimentally tested to verify the model's predictions and identify new, high-performing amine derivatives.
This in silico screening approach significantly accelerates the discovery process for new materials. For example, ML models trained on CO2 absorption data can screen vast databases of amines to identify novel solvents for carbon capture applications cetri.ca. Similarly, this methodology can be applied to discover new amine-based catalysts by screening for properties related to catalytic efficacy. rsc.orgyoutube.com High-throughput experimentation (HTE) platforms can then be used to rapidly test the smaller, prioritized set of candidates, creating a powerful synergy between computational prediction and experimental validation. nih.gov
Despite a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to generate a detailed and scientifically accurate article on the chemical compound “this compound” that strictly adheres to the provided outline.
The search for specific applications of this compound in the following areas did not yield the required in-depth research findings:
Role as a Building Block in Organic Synthesis: No specific studies were found detailing the use of this compound in the synthesis of complex organic molecules incorporating branched tertiary amine scaffolds. While a product listing from a chemical supplier mentions "this compound HCl" as a precursor to N-heterocyclic carbene (NHC) ligands, no peer-reviewed research or patents were identified to elaborate on the synthesis, characterization, or application of such ligands.
Application in Catalysis and Organocatalysis: The search did not uncover any specific research papers or patents demonstrating the use of this compound as a Lewis base or Brønsted base catalyst in organic reactions.
Component in Metal-Organic Frameworks (MOFs) or Coordination Polymers: There is no available literature that specifically describes the incorporation of this compound as a ligand or component in the synthesis of MOFs or coordination polymers.
Role in Homogeneous and Heterogeneous Catalysis for CO2 Capture: While the use of amines in carbon capture is a well-established field, no specific studies, patents, or detailed data were found regarding the application of this compound in either homogeneous or heterogeneous catalysis for this purpose.
General information on the synthesis and properties of tertiary amines, their use in catalysis, and their incorporation into advanced materials is abundant. However, this general information does not directly address the specific roles and applications of this compound as required by the detailed outline. Without specific research findings, it is not possible to construct the thorough, informative, and scientifically accurate article as requested.
Applications of 3 Ethylpentan 3 Amine in Chemical Research and Industry
Potential in Materials Science and Polymer Chemistry
The unique structural characteristics of 3-Ethylpentan-3-amine, particularly its nature as a sterically hindered primary amine, suggest potential applications in the realm of materials science and polymer chemistry. While extensive research specifically detailing its use in these areas is not widely available in public literature, its chemical properties allow for informed predictions regarding its behavior and utility in polymer formulations.
As a Curing Agent or Modifier in Resin and Polymer Formulations (e.g., polyurethanes)
Amines are a crucial class of compounds utilized as curing agents for epoxy resins and as components in the synthesis of polyurethanes. The reactivity of the amine's N-H bonds with epoxide groups or isocyanate groups is fundamental to the polymerization and cross-linking processes that form the final polymer network.
In the context of epoxy resins, primary amines like this compound can react with epoxy groups to form a cross-linked, thermosetting polymer. The reaction involves the nucleophilic attack of the amine on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, contributing to the three-dimensional network of the cured resin. The steric hindrance provided by the ethyl groups at the 3-position of this compound would be expected to moderate its reactivity compared to less hindered linear primary amines. This controlled reactivity can be advantageous in certain applications, potentially leading to a longer pot life and a more controlled curing process.
In polyurethane chemistry, primary amines can act as chain extenders, reacting with isocyanate prepolymers to form urea linkages. These urea groups contribute significantly to the hard segment of the polyurethane, influencing its mechanical properties such as hardness, tensile strength, and thermal stability. The steric bulk of this compound could influence the packing and morphology of these hard segments, potentially leading to polyurethanes with unique physical and mechanical properties. The slower reaction rate of sterically hindered amines with isocyanates can be beneficial in processes like reaction injection molding (RIM), allowing for better mold filling before solidification.
| Property | Potential Influence of this compound |
| Curing Profile (Epoxy) | Slower cure rate, longer pot life |
| Polymer Architecture | Introduction of branched structures |
| Mechanical Properties (PU) | Altered hard segment morphology, potential for tailored flexibility and strength |
Incorporation into Functional Materials for Specific Chemical Applications
Beyond its role as a curing agent or modifier, this compound can serve as a valuable building block for the synthesis of functional materials. The primary amine group provides a reactive site for chemical modification, allowing for its incorporation into larger polymer structures or for the attachment of specific functional moieties.
One area of potential is in the synthesis of specialty polymers where the unique steric environment around the nitrogen atom is desirable. For instance, polymers containing the this compound moiety could exhibit altered solubility, thermal stability, or chemical resistance compared to polymers with less hindered amine side chains.
Furthermore, the hydrochloride salt of this compound is known as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. sigmaaldrich.com These ligands are widely used in catalysis, and their immobilization onto polymer supports is an active area of research. By incorporating this compound into a polymer backbone, it may be possible to create polymer-supported catalysts with tailored reactivity and recyclability.
The general utility of this compound as a precursor in the production of specialty chemicals suggests its potential for creating a variety of functional materials. evitachem.com For example, its derivatives could be used to create materials with specific surface properties, for use in coatings, adhesives, or as additives to modify the performance of other polymers. While specific research on these applications is limited, the chemical nature of this compound makes it a candidate for further exploration in the development of novel functional materials.
Environmental Chemistry and Degradation Pathways of 3 Ethylpentan 3 Amine
Environmental Distribution and Pathways
The distribution of 3-Ethylpentan-3-amine in the environment is largely dictated by its industrial applications and its physicochemical properties.
Tertiary aliphatic amines are utilized in a range of industrial applications, which represent potential sources of environmental release. These applications include their use as catalysts, intermediates in the synthesis of pharmaceuticals and agrochemicals, and as corrosion inhibitors. While specific manufacturing processes for this compound are not widely documented in environmental literature, its synthesis would likely involve the alkylation of a primary or secondary amine. Releases could occur from manufacturing facilities through wastewater discharges, fugitive air emissions, or improper disposal of waste.
Once released, the distribution of this compound between aquatic and terrestrial systems is influenced by its solubility, vapor pressure, and tendency to sorb to soil and sediment. As a lower aliphatic amine, it is expected to have some solubility in water. ncert.nic.in However, the hydrophobic nature of its ethyl and pentyl groups may lead to partitioning to organic matter in soil and sediment.
Long-chain aliphatic amines tend to sorb to dissolved and suspended solids in aquatic environments. canada.ca While this compound is a short-chain amine, similar sorption behavior to soil organic matter can be anticipated, which would reduce its mobility in the subsurface. rsc.org The sorption of amines to soil is influenced by factors such as soil pH and organic matter content. osti.gov Cation exchange can be a significant sorption mechanism for protonated amines. osti.govnih.gov The volatility of aliphatic amines can also lead to their presence in the atmosphere, where they can exist in both the gas and particle phases. science.gov
Table 1: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Behavior | Influencing Factors |
| Aquatic Systems | Partial solubility, sorption to suspended solids and sediment. | Water solubility, octanol-water partition coefficient, pH. |
| Terrestrial Systems | Sorption to soil organic matter and clay particles. | Soil composition, pH, cation exchange capacity. |
| Atmosphere | Potential for volatilization and partitioning between gas and aerosol phases. | Vapor pressure, atmospheric conditions. |
Abiotic Degradation Mechanisms
Abiotic degradation processes, including hydrolysis, photolysis, and chemical oxidation, are key pathways for the transformation of this compound in the environment.
The hydrolysis of tertiary amides, which are structurally related to amines, can be slow, with the stability of the C-N bond being a significant factor. uregina.ca For tertiary enamines, hydrolysis rates are influenced by pH. acs.org Given the stability of the carbon-nitrogen single bonds in this compound, significant hydrolysis under typical environmental pH conditions is not expected to be a primary degradation pathway.
Photolysis, or degradation by sunlight, can be a more significant abiotic degradation pathway for aliphatic amines in both aquatic and atmospheric environments. semanticscholar.orgumn.edu The atmospheric photo-oxidation of tertiary amines like trimethylamine (B31210) and triethylamine (B128534) by hydroxyl radicals is a known degradation route. nilu.comcopernicus.org This process can lead to the formation of various degradation products, including nitrosamines and nitramines. nilu.comacs.org In aqueous environments, the photodegradation of amines can also occur, although the rates and products will depend on water chemistry and the presence of photosensitizing substances.
Chemical oxidation is a major abiotic degradation pathway for aliphatic amines in the environment. In the atmosphere, the reaction with hydroxyl (OH) radicals is a dominant removal process for many organic compounds, including amines. nilu.com The rate of this reaction is a key factor in determining the atmospheric lifetime of the amine. For tertiary amines, this reaction typically involves the abstraction of a hydrogen atom from a carbon atom adjacent to the nitrogen.
In aquatic systems, other oxidants such as ozone can react with aliphatic amines. nih.govnih.gov The reaction of tertiary amines with ozone can lead to the formation of N-oxides. nih.gov The presence of other reactive species in water, such as chlorine used for disinfection, can also lead to the transformation of tertiary amines. acs.org
Table 2: Summary of Abiotic Degradation Pathways for Tertiary Aliphatic Amines
| Degradation Pathway | Environmental Compartment | Reactants | Potential Products |
| Hydrolysis | Aquatic, Terrestrial | Water | Generally slow for C-N single bonds |
| Photolysis | Atmospheric, Aquatic | Sunlight (UV radiation) | Smaller organic molecules, nitrosamines, nitramines |
| Chemical Oxidation | Atmospheric, Aquatic | OH radicals, Ozone, Chlorine | Aldehydes, ketones, N-oxides, smaller amines |
Strategies for Environmental Management and Remediation
Effective management and remediation of sites contaminated with this compound and other aliphatic amines involve a combination of source control and treatment technologies.
Industrial wastewater containing aliphatic amines can be treated using various methods, including activated carbon adsorption and biological treatment processes. google.comnih.gov For soil and groundwater contamination, several remediation strategies can be employed. Bioremediation, which utilizes microorganisms to degrade contaminants, has been shown to be effective for soils contaminated with amine-based wastes. onepetro.org This can be implemented through techniques such as biopiles and land treatment.
Chemical oxidation is another remediation approach. Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals can be used to break down recalcitrant organic compounds, including amines. researchgate.net Other remediation technologies that may be applicable include soil washing, which separates contaminants from the soil matrix, and solidification/stabilization, which immobilizes the contaminants to prevent their migration. epa.govepa.gov The selection of a specific remediation strategy depends on site-specific factors such as the concentration and extent of contamination, soil type, and hydrogeological conditions.
Removal from Industrial Effluents and Wastewater Streams (e.g., amine-based sorbents)
The removal of aliphatic amines like this compound from industrial wastewater is crucial to prevent environmental contamination. Various methods have been explored for the removal of amines from aqueous solutions, with adsorption being a prominent technique. Amine-based sorbents, often utilizing materials with high surface area and specific functional groups, have shown effectiveness in capturing amines.
While specific studies on the removal of this compound are limited, research on analogous tertiary aliphatic amines provides valuable insights. The efficiency of removal is influenced by several factors, including the properties of the sorbent, the concentration of the amine, pH of the water, and temperature.
Table 1: Illustrative Removal Efficiency of Tertiary Amines using Amine-Based Sorbents (Data for structurally similar amines)
| Sorbent Material | Target Amine | Initial Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Activated Carbon | Triethylamine | 100 | 85 | Fictionalized Data |
| Zeolite | N,N-Dimethyl-n-butylamine | 50 | 92 | Fictionalized Data |
| Amine-grafted silica | Tripropylamine | 200 | 78 | Fictionalized Data |
Note: The data in this table is illustrative and based on general knowledge of amine adsorption, as specific data for this compound was not available in the searched literature.
The mechanism of removal often involves a combination of physisorption, where the amine adheres to the surface of the sorbent, and chemisorption, which involves the formation of chemical bonds. The branched structure of this compound may influence its adsorption behavior compared to linear amines. Further research is needed to determine the most effective and economically viable methods for the removal of this specific compound from industrial effluents.
Sustainable Synthesis and Usage Practices (Green Chemistry Principles)
The application of green chemistry principles to the synthesis and use of this compound is essential for minimizing its environmental footprint. rsc.org These principles focus on aspects such as atom economy, waste minimization, and energy efficiency. rsc.orgresearchgate.net
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net
One of the primary industrial methods for synthesizing tertiary amines like this compound is through the catalytic reductive amination of ketones. In this case, 3-pentanone (B124093) (diethyl ketone) would be reacted with ammonia (B1221849) and hydrogen in the presence of a suitable catalyst.
Reaction Scheme for the Catalytic Reductive Amination of 3-Pentanone:
CH₃CH₂COCH₂CH₃ + NH₃ + H₂ → (CH₃CH₂)₃CNH₂ + H₂O
This method is considered to have a high atom economy because the only theoretical byproduct is water. researchgate.net
Table 2: Theoretical Atom Economy Calculation for the Synthesis of this compound via Reductive Amination
| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |
| 3-Pentanone (C₅H₁₀O) | 86.13 | 1 | 86.13 |
| Ammonia (NH₃) | 17.03 | 1 | 17.03 |
| Hydrogen (H₂) | 2.02 | 1 | 2.02 |
| Total Reactant Mass | 105.18 | ||
| Product | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |
| This compound (C₇H₁₇N) | 115.22 | 1 | 115.22 |
| Atom Economy (%) | ~100% (excluding catalyst and solvent) |
Energy Efficiency in Production and Transformation
Energy efficiency is another cornerstone of green chemistry, aiming to reduce the energy consumption associated with chemical processes. rsc.org The industrial production of amines, including this compound, can be energy-intensive, particularly due to heating, cooling, and separation steps.
Several strategies can be employed to enhance energy efficiency in the synthesis of this compound:
Catalyst Optimization: Developing highly active catalysts that operate under milder conditions (lower temperature and pressure) can significantly reduce energy input. nih.gov
Process Intensification: Combining multiple reaction steps into a single, continuous process can minimize energy losses associated with heating and cooling between stages.
Solvent Selection: Choosing solvents that require less energy for separation and recycling can have a substantial impact on the total energy consumption of the process.
Table 3: General Strategies for Improving Energy Efficiency in Amine Synthesis
| Strategy | Description | Potential Energy Savings |
| Low-Temperature Catalysis | Use of catalysts that are active at lower temperatures, reducing the need for extensive heating. | High |
| Continuous Flow Reactors | Replacing batch reactors with continuous flow systems can lead to better heat and mass transfer, and reduced energy consumption per unit of product. | Medium to High |
| Heat Exchanger Networks | Designing efficient heat exchanger networks to recover and reuse process heat. | Medium |
| Alternative Separation Techniques | Employing less energy-intensive separation methods, such as membrane technology, instead of traditional distillation. | Medium |
Future Research Directions and Unexplored Avenues for 3 Ethylpentan 3 Amine
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 3-Ethylpentan-3-amine, moving beyond traditional synthetic approaches is a primary goal. Future research will likely focus on atom-economical methods that maximize the incorporation of starting materials into the final product, minimizing waste.
One promising avenue is the catalytic direct reductive amination of ketones. rsc.org This approach, which can be facilitated by rhodium and ruthenium catalysts, offers a one-step synthesis from readily available precursors. rsc.org The use of carbon monoxide as a deoxygenating agent further enhances the atom economy of this process. rsc.org Additionally, metal-free photocatalytic systems are emerging as a sustainable alternative for the synthesis of sterically congested tertiary amines. researchgate.net These reactions, which can proceed under mild conditions, utilize light to drive the formation of complex amine structures. researchgate.net
| Synthesis Method | Potential Advantages | Key Research Focus |
| Catalytic Reductive Amination | High atom economy, use of readily available starting materials. | Development of more efficient and selective catalysts, exploration of a wider range of substrates. |
| Metal-Free Photocatalysis | Avoidance of heavy metal catalysts, use of light as a renewable energy source. | Design of novel organic photosensitizers, understanding reaction mechanisms to improve efficiency. |
| Bio-catalysis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes capable of synthesizing sterically hindered amines. |
In-depth Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, its significant steric hindrance can lead to unusual reactivity. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactions.
For instance, sterically overcrowded tertiary amines have been shown to undergo a Hofmann-like elimination reaction under thermal conditions, a process that is accelerated by protic conditions. acs.orgswarthmore.edu Quantum chemical calculations can be instrumental in analyzing the reaction mechanisms of such decay pathways. acs.orgswarthmore.edu Furthermore, mechanistic studies on reactions such as the Stork enamine reaction can provide insights into the nucleophilic and basic properties of sterically hindered enamines derived from compounds like this compound. youtube.com Understanding these fundamental reaction pathways will enable chemists to better predict and control the outcomes of reactions involving this bulky amine.
Expansion of Applications in Emerging Chemical Technologies
The unique steric and electronic properties of this compound make it a candidate for a variety of applications in emerging technologies. Its bulky nature can be advantageous in catalysis, where it can act as a non-nucleophilic base or as a ligand to tune the activity and selectivity of metal centers. mdpi.com
One area of significant potential is in polymer chemistry. Sterically hindered amines are known to be effective polymer and monomer stabilizers. tandfonline.com Further research could explore the use of this compound and its derivatives as additives to enhance the durability and lifespan of various polymeric materials. google.com Additionally, the incorporation of bulky amine functionalities into polymer backbones could lead to materials with tunable rheological properties due to variable hydrogen bonding. researchgate.net
Another promising application is in the field of CO2 capture and conversion. The interaction of amines with CO2 is a well-established principle, and the specific properties of sterically hindered amines could offer advantages in terms of capture efficiency and catalyst compatibility in reactive capture systems. acs.org
| Potential Application | Role of this compound | Future Research Focus |
| Catalysis | Non-nucleophilic base, ligand for metal catalysts. | Design of novel catalytic systems for specific organic transformations. |
| Polymer Science | Stabilizer against degradation, modifier for polymer properties. | Synthesis and evaluation of this compound derivatives as polymer additives. |
| CO2 Capture and Conversion | Capture agent, component of integrated capture and conversion systems. | Investigation of the thermodynamics and kinetics of CO2 binding and release. |
| Materials Science | Precursor for functional materials. | Synthesis of novel materials incorporating the this compound moiety. |
Advanced Integrated Spectroscopic and Computational Approaches
To fully characterize a molecule as complex as this compound and its reaction products, a combination of advanced analytical techniques is necessary. The integration of spectroscopic methods with computational modeling provides a powerful tool for understanding molecular structure, dynamics, and reactivity. nih.gov
Future research should utilize a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, to probe the molecular structure and bonding of this compound and its derivatives. mdpi.com These experimental data can then be complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a deeper understanding of the observed spectroscopic features and to predict molecular properties. rsc.org This integrated approach is particularly valuable for studying transient intermediates and for elucidating complex reaction mechanisms. acs.org For example, combined spectroscopic and computational studies have been successfully used to investigate the mechanism of iron-catalyzed aminofunctionalization of olefins. acs.org
Comprehensive Environmental Fate Modeling and Mitigation Strategies
As with any chemical compound, a thorough understanding of the environmental fate of this compound is essential for its responsible use. Future research should focus on its biodegradability, potential for bioaccumulation, and aquatic toxicity. While some tertiary amines are known to be resistant to degradation, the specific environmental impact of this compound remains to be determined.
Studies on the biodegradation of other aliphatic hydrocarbons by various bacterial strains can provide a starting point for investigating the potential microbial degradation pathways for this compound. nih.gov It is also crucial to investigate the potential formation of harmful degradation products, such as nitrosamines, which can arise from the reaction of amines with nitrogen oxides in the environment. The development of advanced oxidation processes could offer effective strategies for the mitigation of any potential environmental contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
